Plevitrexed is an orally bioavailable, small molecule classified as a quinazoline derivative and an antifolate thymidylate synthase inhibitor. [, , , , , ] It plays a significant role in scientific research as a tool for studying tumor cell biology and developing targeted cancer therapies. Plevitrexed is also known as AG337 and has been investigated for its potential antineoplastic activity. [, , , , , , , , , , , ]
Plevitrexed is a cyclopenta[g]quinazoline-based molecule. [] A detailed description of its synthesis, including a novel method, and its X-ray crystal structure in complex with Escherichia coli thymidylate synthase and 2'-deoxyuridine-5'-monophosphate, is available. [] This structural information is crucial for understanding its interactions with target proteins and designing improved analogs.
Plevitrexed functions as a thymidylate synthase inhibitor. [, , , , , , , ] It enters cells primarily via the reduced folate carrier (RFC) system. [, , ] Once inside, it binds to the folate binding site of thymidylate synthase, effectively inhibiting the enzyme's activity. [, ] This inhibition disrupts thymidine synthesis, a crucial step in DNA replication, ultimately leading to the inhibition of DNA synthesis and triggering apoptosis in rapidly dividing cells, such as cancer cells. [, ] Unlike other thymidylate synthase inhibitors like Pemetrexed, Plevitrexed is not polyglutamated within the cell, which may contribute to its unique pharmacological profile. [, , ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7